

Mass Spectrometry Fragmentation of 2-Iodo-6-nitrophenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Iodo-6-nitrophenol

Cat. No.: B171258

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of **2-Iodo-6-nitrophenol**. The information presented herein is curated from established fragmentation principles of nitroaromatic and halogenated compounds, offering a robust framework for the identification and characterization of this molecule in various experimental settings.

Predicted Fragmentation Pattern

The fragmentation of **2-Iodo-6-nitrophenol** under electron ionization (EI) is expected to be governed by the presence of the nitro, iodo, and hydroxyl functional groups on the aromatic ring. The initial ionization event will form the molecular ion $[M]^{\bullet+}$ at m/z 265. The subsequent fragmentation pathways are influenced by the relative lability of the substituents and the stability of the resulting fragment ions. The proximity of the functional groups (ortho-positioning) can also influence fragmentation through the "ortho effect," potentially leading to unique rearrangement reactions.

The primary fragmentation pathways are predicted to involve the loss of the nitro group constituents (NO and NO₂), the iodine atom, and potentially the elimination of HI. The loss of carbon monoxide (CO) from the phenolic ring is also a common fragmentation route for phenols.

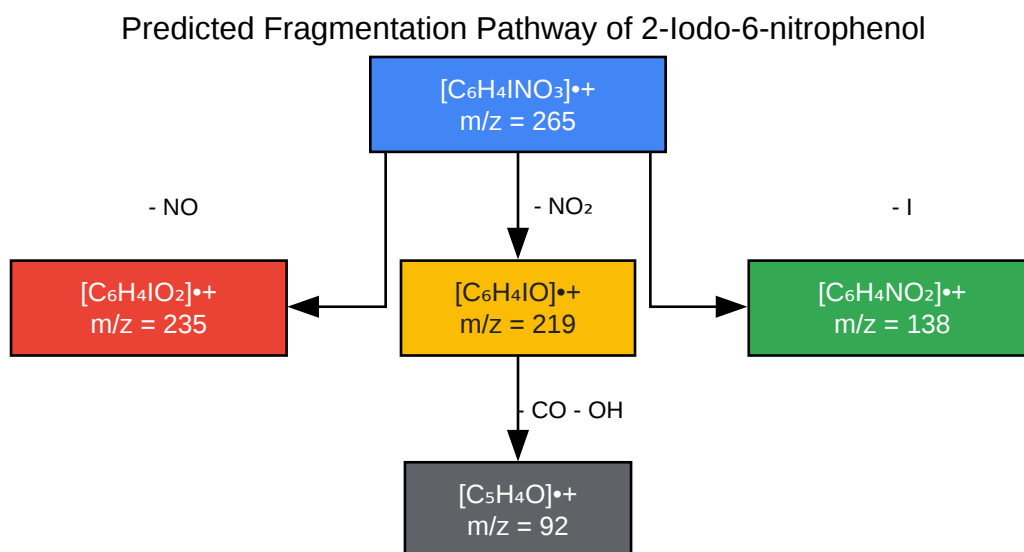
Quantitative Data Summary

The following table summarizes the predicted major fragment ions for **2-Iodo-6-nitrophenol**, their mass-to-charge ratio (m/z), and the corresponding proposed neutral loss.

m/z	Proposed Fragment Structure	Neutral Loss
265	$[\text{C}_6\text{H}_4\text{INO}_3]^{\bullet+}$ (Molecular Ion)	-
235	$[\text{C}_6\text{H}_4\text{IO}_2]^{\bullet+}$	NO
219	$[\text{C}_6\text{H}_4\text{IO}]^{\bullet+}$	NO ₂
138	$[\text{C}_6\text{H}_4\text{NO}_2]^{\bullet+}$	I
128	$[\text{C}_6\text{H}_5\text{O}]^{\bullet+}$	HI + NO
109	$[\text{C}_6\text{H}_4\text{O}]^{\bullet+}$	I + CO
92	$[\text{C}_5\text{H}_4\text{O}]^{\bullet+}$	I + CO + OH
64	$[\text{C}_4\text{H}_4]^{\bullet+}$	I + CO + OH + C ₂ H ₂

Visualization of the Fragmentation Pathway

The logical relationship of the predicted fragmentation cascade is illustrated in the following diagram:



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Caption: Predicted major fragmentation pathways of **2-Iodo-6-nitrophenol**.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following is a representative experimental protocol for the analysis of a small aromatic compound like **2-Iodo-6-nitrophenol** using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

1. Sample Preparation:

- Prepare a 1 mg/mL stock solution of **2-Iodo-6-nitrophenol** in a volatile organic solvent such as methanol or acetonitrile.
- Dilute the stock solution to a final concentration of 10-100 µg/mL for analysis.

2. Gas Chromatography (GC) Conditions:

- Injector: Split/splitless injector, operated in splitless mode.
- Injector Temperature: 250 °C.
- Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 1 minute.
 - Ramp: 10 °C/min to 280 °C.
 - Final hold: 5 minutes at 280 °C.

3. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: m/z 50-350.
- Scan Rate: 2 scans/second.
- Transfer Line Temperature: 280 °C.

4. Data Acquisition and Analysis:

- Acquire the data using the instrument's data acquisition software.
- Process the data to obtain the mass spectrum of the analyte peak.

- Identify the molecular ion and major fragment ions.
- Compare the obtained spectrum with library spectra (if available) or interpret the fragmentation pattern based on known fragmentation rules.

This guide provides a foundational understanding of the expected mass spectrometric behavior of **2-Iodo-6-nitrophenol**. Experimental results may vary depending on the specific instrumentation and conditions used. Researchers are encouraged to use this information as a starting point for their analytical method development and data interpretation.

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